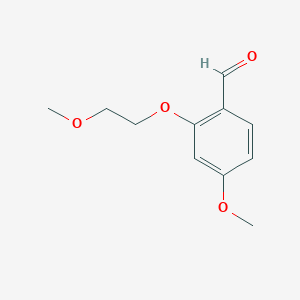

4-Methoxy-2-(2-methoxyethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-5-6-15-11-7-10(14-2)4-3-9(11)8-12/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGIRUSIQZVUGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=CC(=C1)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Methoxy 2 2 Methoxyethoxy Benzaldehyde

Retrosynthetic Analysis and Key Disconnection Strategies for 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnection strategies are apparent, focusing on the formation of the ether linkage and the introduction of the aldehyde group.

Strategy A: C-O Bond Disconnection (Ether Synthesis): The most straightforward approach involves the disconnection of the ether bond at the 2-position. This leads to two key synthons: a phenoxide derived from 2-hydroxy-4-methoxybenzaldehyde (B30951) (a key intermediate) and a halo- or tosyloxy-activated 2-methoxyethanol (B45455) equivalent. This strategy places the etherification step late in the synthesis, leveraging a well-defined and reliable precursor that already contains the required aldehyde and 4-methoxy functionalities.

Strategy B: C-C Bond Disconnection (Formylation): An alternative strategy involves disconnecting the carbon-carbon bond of the aldehyde group. This retrosynthetic step suggests a precursor such as 1-methoxy-3-(2-methoxyethoxy)benzene . The aldehyde group would then be introduced at the position ortho to the 2-methoxyethoxy group. This approach relies on a formylation reaction, which must be highly regioselective to target the C-2 position, guided by the directing influence of the existing ether groups.

Between these strategies, Strategy A is often preferred due to the ready availability and established chemistry of the key intermediate, 2-hydroxy-4-methoxybenzaldehyde. wikipedia.orgchemicalbook.com

Precursor Identification and Sourcing in the Synthesis of this compound

Based on the retrosynthetic analysis, the selection of appropriate precursors is critical.

2-Hydroxy-4-methoxybenzaldehyde: This is the central precursor in the most common synthetic route (Strategy A). It is a known compound and can be sourced commercially or synthesized. chemicalbook.comnmppdb.com.ng A standard laboratory preparation involves the regioselective methylation of 2,4-dihydroxybenzaldehyde (B120756) . The greater acidity of the hydroxyl group at the 4-position (para to the aldehyde) allows for its selective deprotonation and subsequent alkylation, leaving the ortho hydroxyl group free for the later introduction of the 2-methoxyethoxy moiety. chemicalbook.comnih.gov

2-Methoxyethoxy Halides/Sulfonates: For the etherification step, an electrophilic partner is required. 2-Bromoethanol or 2-chloroethanol can be methylated to produce 1-bromo-2-methoxyethane (B44670) or 1-chloro-2-methoxyethane . Alternatively, 2-methoxyethanol can be converted to a sulfonate ester, such as 2-methoxyethyl tosylate , to provide a better leaving group.

The following table summarizes the key precursors and their roles:

| Precursor | Role in Synthesis | Typical Source |

|---|---|---|

| 2-Hydroxy-4-methoxybenzaldehyde | Core aromatic structure; nucleophile for etherification | Commercially available or synthesized from 2,4-dihydroxybenzaldehyde wikipedia.orgchemicalbook.com |

| 2,4-Dihydroxybenzaldehyde | Starting material for the synthesis of the key precursor | Commercially available |

| 1-Bromo-2-methoxyethane or 1-Chloro-2-methoxyethane | Electrophile for introducing the 2-methoxyethoxy group | Commercially available or synthesized from 2-methoxyethanol |

| Dimethyl Sulfate or Methyl Iodide | Methylating agent for the synthesis of 2-hydroxy-4-methoxybenzaldehyde | Commercially available |

Targeted Etherification Approaches for the 2-Methoxyethoxy Moiety

The Williamson ether synthesis is the most common and direct method for the etherification step. wikipedia.orgorganicchemistrytutor.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a phenoxide ion. masterorganicchemistry.com

In this specific synthesis, the phenolic hydroxyl group of 2-hydroxy-4-methoxybenzaldehyde is first deprotonated with a suitable base to form the corresponding sodium or potassium phenoxide. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent like 1-bromo-2-methoxyethane. The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism.

Reaction Scheme:

Deprotonation: 2-hydroxy-4-methoxybenzaldehyde + Base (e.g., K2CO3, NaH) → Potassium/Sodium 2-formyl-5-methoxyphenoxide

Nucleophilic Attack: Phenoxide + 1-bromo-2-methoxyethane → this compound + KBr/NaBr

The table below outlines typical conditions for this transformation, based on analogous reactions. nih.gov

| Parameter | Typical Condition |

|---|---|

| Phenolic Substrate | 2-Hydroxy-4-methoxybenzaldehyde |

| Alkylating Agent | 1-Bromo-2-methoxyethane or 2-methoxyethyl tosylate |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH), Cesium bicarbonate (CsHCO₃) nih.gov |

| Solvent | Acetone, N,N-Dimethylformamide (DMF), Acetonitrile (B52724) (CH₃CN) |

| Temperature | Room temperature to reflux |

While the Williamson synthesis is robust, other methods can be considered. The Mitsunobu reaction provides an alternative for forming ethers under milder, neutral conditions, though it requires stoichiometric amounts of reagents (a phosphine (B1218219) and an azodicarboxylate) which can complicate purification. Phase-transfer catalysis can also be employed to facilitate the reaction between the aqueous phenoxide phase and the organic alkyl halide phase, often leading to improved reaction rates and yields.

Directed ortho-Metalation Strategies for Position-Specific Functionalization

Directed ortho-metalation (DoM) offers an alternative pathway for constructing the target molecule, particularly aligning with Retrosynthetic Strategy B. wikipedia.org DoM utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position. organic-chemistry.orgchem-station.com The resulting aryllithium species can then be trapped with an electrophile to install a desired functional group. wikipedia.org

In this context, one could start with a precursor like 1-methoxy-3-hydroxybenzene. The hydroxyl group would first be alkylated to form 1-methoxy-3-(2-methoxyethoxy)benzene. The two ether groups, particularly the 2-methoxyethoxy group, can act as DMGs. The methoxy (B1213986) group is a moderate DMG, while the more complex ether may offer stronger chelation to the lithium reagent. Lithiation would be directed to the C-2 position, which is ortho to both groups. Quenching the resulting aryllithium intermediate with an appropriate formylating agent, such as N,N-dimethylformamide (DMF), would install the aldehyde group at the desired position.

Potential DoM Reaction Sequence:

Etherification: 1-methoxy-3-hydroxybenzene + 1-bromo-2-methoxyethane → 1-methoxy-3-(2-methoxyethoxy)benzene

ortho-Lithiation: 1-methoxy-3-(2-methoxyethoxy)benzene + n-BuLi/s-BuLi → Lithiated intermediate

Formylation: Lithiated intermediate + DMF → this compound

This strategy offers excellent regiocontrol but requires anhydrous conditions and cryogenic temperatures.

Aldehyde Group Installation and Protection/Deprotection Methodologies

When the synthetic strategy involves introducing the aldehyde group onto the aromatic ring (as in DoM), several classic formylation reactions are available.

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (formed from DMF and phosphorus oxychloride) to formylate electron-rich aromatic rings like phenols and alkoxybenzenes. brainly.in

Reimer-Tiemann Reaction: This method achieves ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.orgalchetron.comlscollege.ac.in However, it can sometimes suffer from moderate yields and the formation of para isomers.

Duff Reaction: This involves the formylation of activated aromatic compounds using hexamethylenetetramine.

In syntheses where the aldehyde is present during other reaction steps (e.g., if a Grignard reaction were needed elsewhere in the molecule), it may require protection. Aldehydes are highly reactive towards strong nucleophiles and bases. masterorganicchemistry.com The most common protecting group for an aldehyde is a cyclic acetal (B89532), formed by reacting the aldehyde with a diol (like ethylene (B1197577) glycol) under acidic conditions. libretexts.orgwikipedia.org This acetal is stable to basic and nucleophilic reagents but can be easily removed (deprotected) by treatment with aqueous acid to regenerate the aldehyde. wikipedia.org

Example of Aldehyde Protection/Deprotection:

Protection: Benzaldehyde (B42025) derivative + Ethylene glycol + H+ catalyst ⇌ Cyclic acetal + H2O

Deprotection: Cyclic acetal + H2O + H+ catalyst ⇌ Benzaldehyde derivative + Ethylene glycol

Catalytic Approaches in the Synthesis of this compound

Catalysis provides sophisticated tools for forming the crucial C-O ether bond in this compound. Both transition metal catalysis and organocatalysis represent major fields in modern organic synthesis, though their application to this specific transformation varies in prevalence and practicality.

The formation of aryl ethers via C-O cross-coupling reactions is a well-established field where transition metals, particularly copper and palladium, play a pivotal role. These methods could be applied to the synthesis of this compound, typically by coupling a precursor like 2-hydroxy-4-methoxybenzaldehyde with a suitable 2-methoxyethoxy electrophile or vice versa.

Copper-Catalyzed Ullmann Condensation: The Ullmann condensation is a classical copper-promoted reaction for forming C-O bonds between an aryl halide and an alcohol. wikipedia.org Traditional methods required harsh conditions, such as high temperatures (>210 °C) and stoichiometric amounts of copper. wikipedia.orgnih.gov Modern advancements have led to the development of catalytic systems that operate under milder conditions. These systems often employ a copper(I) salt (e.g., CuI) with a supporting ligand. For the synthesis of the target molecule, this could involve the reaction of 2-bromo-4-methoxybenzaldehyde (B1338418) with sodium 2-methoxyethoxide, catalyzed by a Cu(I)/ligand complex. Ligands such as diamines, picolinic acid, and acetylacetonates (B15086760) have been shown to improve catalyst solubility and reactivity. wikipedia.orgnih.gov

Palladium-Catalyzed Buchwald-Hartwig Etherification: The palladium-catalyzed Buchwald-Hartwig amination has been successfully extended to C-O bond formation for the synthesis of aryl ethers. nih.govgoogle.com This methodology is known for its broad substrate scope and functional group tolerance. The reaction typically involves a palladium precatalyst, a specialized phosphine ligand, and a base. For synthesizing this compound, the reaction would couple 2-bromo- or 2-chloro-4-methoxybenzaldehyde (B1588500) with 2-methoxyethanol. The choice of ligand, often a bulky, electron-rich biaryl phosphine like tBuBrettPhos, is critical for achieving high yields. nih.gov These reactions can often be performed at lower temperatures than modern Ullmann couplings. google.commit.edu

Below is a table summarizing potential transition metal catalyst systems for aryl ether synthesis.

| Catalyst System | Typical Ligand(s) | Base | Solvent | Temperature (°C) |

| Copper(I) Iodide (CuI) | Picolinic Acid, Phenanthroline | K₃PO₄, Cs₂CO₃ | DMSO, DMF | 80-130 |

| Palladium(II) Acetate (Pd(OAc)₂) | Biaryl Phosphines (e.g., BrettPhos) | NaOᵗBu, Cs₂CO₃ | Toluene (B28343), THF | 25-100 |

| Palladacycle Precatalyst | (None required) | NaOᵗBu, Cs₂CO₃ | Toluene | 25-50 |

Organocatalysis, which utilizes small organic molecules to accelerate reactions, has become a third pillar of catalysis alongside transition metal and biocatalysis. While it has found extensive application in the functionalization of benzaldehyde derivatives, its use for the direct catalytic formation of the aryl-alkyl ether bond required for this compound is not a common or well-established strategy.

The primary applications of organocatalysis in benzaldehyde chemistry involve reactions at the carbonyl group, such as:

Asymmetric Aldol Reactions: Chiral amines or proline-based catalysts are used to facilitate the enantioselective addition of ketones or other aldehydes to a benzaldehyde substrate.

Benzoin Condensation: N-Heterocyclic carbenes (NHCs) catalyze the umpolung (polarity reversal) of the aldehyde carbonyl, enabling it to act as a nucleophile.

Iminium Catalysis: Chiral secondary amines can activate α,β-unsaturated aldehydes towards nucleophilic attack by forming a transient iminium ion.

These powerful methods are invaluable for building molecular complexity starting from a benzaldehyde scaffold but are not typically employed for the etherification of a phenolic precursor to generate the target molecule. The synthesis of the ether linkage itself generally proceeds via nucleophilic substitution, a domain where transition metal catalysis or classical base-promoted methods are more prevalent.

Optimization of Reaction Conditions and Yield Enhancement for this compound Synthesis

The most direct and widely used method for preparing aryl-alkyl ethers like this compound is the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a phenol (B47542) (2-hydroxy-4-methoxybenzaldehyde) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl electrophile (e.g., 2-methoxyethyl chloride). Optimization of this Sₙ2 reaction is crucial for maximizing yield and minimizing side reactions. numberanalytics.com

Key parameters for optimization include:

Base: The choice of base determines the extent and rate of phenoxide formation. Strong bases like sodium hydride (NaH) ensure complete deprotonation but require anhydrous conditions. Weaker bases like potassium carbonate (K₂CO₃) are milder, safer to handle, and often sufficient for activating phenols, especially in polar aprotic solvents. numberanalytics.com

Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (ACN) are preferred as they solvate the cation of the base without hydrogen-bonding to the nucleophilic phenoxide, thus enhancing its reactivity. numberanalytics.com

Alkylating Agent: The reactivity of the electrophile depends on the leaving group, following the general trend I > Br > Cl > OTs (tosylate). francis-press.com While more reactive agents like bromides or iodides can lower the required reaction temperature, less expensive chlorides may be used, often requiring more forcing conditions. francis-press.com

Temperature: Increasing the temperature generally increases the reaction rate. ontosight.ai However, excessively high temperatures can promote side reactions, such as elimination if the alkylating agent has β-hydrogens, or decomposition. The optimal temperature is a balance between achieving a reasonable reaction time and maintaining high selectivity.

Catalysts: While not catalytic in the traditional sense, phase-transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) or crown ethers (e.g., 18-crown-6) can be used. wikipedia.org These are particularly useful in biphasic systems or when using solid bases like K₂CO₃, as they facilitate the transfer of the phenoxide ion into the organic phase or increase its solubility. wikipedia.org

The following table illustrates hypothetical optimization outcomes for the synthesis based on common findings in Williamson ether synthesis.

| Entry | Base | Solvent | Alkylating Agent | Temperature (°C) | Additive | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | 2-Methoxyethyl chloride | 55 (reflux) | None | 24 | 65 |

| 2 | K₂CO₃ | DMF | 2-Methoxyethyl chloride | 80 | None | 12 | 82 |

| 3 | K₂CO₃ | DMF | 2-Methoxyethyl bromide | 80 | None | 6 | 91 |

| 4 | NaH | THF | 2-Methoxyethyl bromide | 66 (reflux) | None | 5 | 93 |

| 5 | K₂CO₃ | Acetonitrile | 2-Methoxyethyl bromide | 80 (reflux) | TBAB | 8 | 95 |

Scalability Considerations for Research and Pilot-Scale Synthesis of this compound

Transitioning the synthesis of this compound from a laboratory research scale to a pilot plant or industrial scale introduces several critical considerations beyond simple reaction yield.

Cost of Goods: The economic viability of the process is paramount. Reagents that are acceptable for lab-scale synthesis (e.g., NaH, alkyl iodides, palladium catalysts, anhydrous THF) may be prohibitively expensive for large-scale production. A scalable process would favor cheaper, readily available materials like potassium carbonate and 2-methoxyethyl chloride. acs.org

Process Safety and Handling: Strong, pyrophoric bases like NaH pose significant handling risks on a large scale. Milder, non-flammable bases like K₂CO₃ are preferred. Similarly, solvents are chosen based on their toxicity, flammability, and boiling point. For example, replacing a low-boiling solvent like THF with a higher-boiling one like DMF or toluene may be necessary for better temperature control in large reactors, but this also requires more energy for removal.

Work-up and Purification: Laboratory purification often relies on liquid-liquid extraction followed by column chromatography. Chromatography is generally not feasible for large-scale production due to high solvent consumption and cost. An ideal industrial process is designed to yield a product that can be purified by crystallization, distillation, or simple filtration to remove salt byproducts (e.g., KCl, KBr). acs.org

Waste Management: The Williamson synthesis generates at least a stoichiometric amount of salt byproduct. researchgate.net A scalable process must include a plan for the efficient removal and disposal of this waste stream in an environmentally responsible and cost-effective manner.

Chemical Reactivity and Transformational Studies of 4 Methoxy 2 2 Methoxyethoxy Benzaldehyde

Aldehyde Functional Group Reactivity in 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde

The aldehyde group (-CHO) is the most reactive site in the molecule for many transformations. Its chemistry is dominated by the electrophilicity of the carbonyl carbon and its susceptibility to oxidation and reduction.

Nucleophilic Addition Reactions of the Carbonyl Group

Nucleophilic addition is a characteristic reaction of aldehydes. pressbooks.publibretexts.org A nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.org

The reactivity of aromatic aldehydes in these reactions is generally lower than that of aliphatic aldehydes. This is because the aromatic ring provides resonance stabilization to the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. vedantu.comfiveable.me In the case of this compound, the presence of two strong electron-donating groups (methoxy and methoxyethoxy) at the ortho and para positions further increases the electron density on the carbonyl carbon through resonance. This effect likely renders the compound slightly less reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). pressbooks.pub Despite this, it is expected to undergo addition reactions with a variety of strong nucleophiles.

Table 1: Predicted Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Predicted Product |

|---|---|---|

| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | 4-Methoxy-2-(2-methoxyethoxy)phenylmethanol |

| Hydride Ion | Sodium borohydride (B1222165) (NaBH₄) | [4-Methoxy-2-(2-methoxyethoxy)phenyl]methanol |

| Cyanide Ion | Hydrogen cyanide (HCN) / KCN | 2-Hydroxy-2-[4-methoxy-2-(2-methoxyethoxy)phenyl]acetonitrile (a cyanohydrin) |

Oxidation Pathways Leading to Carboxylic Acid Derivatives of this compound

Aldehydes are readily oxidized to carboxylic acids by a range of common oxidizing agents. ncert.nic.in This transformation is a definitive test for aldehydes, as ketones are generally resistant to oxidation except under harsh conditions. libretexts.org The reaction involves the conversion of the C-H bond of the aldehyde group into a C-O bond.

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇) in acid, or Jones reagent (CrO₃ in aqueous acid) are effective for this purpose. libretexts.orgchemguide.co.uk Milder reagents like Tollens' reagent can also effect the oxidation. ncert.nic.inchemguide.co.uk The expected product from the oxidation of this compound is 4-Methoxy-2-(2-methoxyethoxy)benzoic acid.

Table 2: Predicted Oxidation Reactions

| Reagent | Typical Conditions | Predicted Product |

|---|---|---|

| Potassium permanganate (KMnO₄) | Basic, followed by acid workup | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Room temperature | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid |

| Oxone (Potassium peroxymonosulfate) | Acetonitrile (B52724)/Water | 4-Methoxy-2-(2-methoxyethoxy)benzoic acid |

Reduction Pathways to Alcohols of this compound

The aldehyde group can be easily reduced to a primary alcohol. This is a fundamental transformation in organic synthesis. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). doubtnut.comtestbook.com Sodium borohydride is a milder reagent, often used in alcoholic solvents, while LiAlH₄ is a more powerful reducing agent requiring anhydrous conditions. orientjchem.orgugm.ac.id Both would be expected to efficiently convert this compound into the corresponding primary alcohol, [4-Methoxy-2-(2-methoxyethoxy)phenyl]methanol.

Table 3: Predicted Reduction Reactions

| Reagent | Typical Solvent | Predicted Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Methanol (B129727) or Ethanol | [4-Methoxy-2-(2-methoxyethoxy)phenyl]methanol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | [4-Methoxy-2-(2-methoxyethoxy)phenyl]methanol |

| Catalytic Hydrogenation (H₂) | Palladium on carbon (Pd/C) | [4-Methoxy-2-(2-methoxyethoxy)phenyl]methanol |

Condensation Reactions, Including Claisen-Schmidt and Knoevenagel Condensations (e.g., for chalcone (B49325) synthesis)

Aromatic aldehydes that lack α-hydrogens, such as this compound, are ideal substrates for condensation reactions.

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aromatic aldehyde and a ketone or ester having an α-hydrogen. researchgate.net This reaction is widely used for the synthesis of chalcones (α,β-unsaturated ketones). scispace.comresearchgate.net In a typical reaction, a base would deprotonate a ketone like acetophenone (B1666503) to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. Subsequent dehydration yields the chalcone. rsc.org

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine. researchgate.netthermofisher.com Compounds such as diethyl malonate or malononitrile (B47326) are common partners. The mechanism involves the formation of a carbanion from the active methylene compound, which attacks the aldehyde, followed by dehydration to yield a new C=C double bond. acs.orgorganic-chemistry.org

Table 4: Predicted Condensation Reactions

| Reaction Type | Reactant | Catalyst Example | Predicted Product Type |

|---|---|---|---|

| Claisen-Schmidt | Acetophenone | Sodium hydroxide (B78521) (NaOH) | Chalcone |

| Knoevenagel | Malononitrile | Piperidine | Benzylidenemalononitrile derivative |

| Knoevenagel | Diethyl malonate | Piperidine/Acetic acid | Benzylidenemalonic ester derivative |

Reactions Involving Aromatic Ring and Substituents of this compound

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The introduction of a new substituent onto the benzene (B151609) ring via electrophilic aromatic substitution is governed by the directing effects of the groups already present. vanderbilt.edu The this compound ring has three substituents: the aldehyde at C1, the methoxyethoxy group at C2, and the methoxy (B1213986) group at C4.

Directing Effects :

The -CHO group (aldehyde) is a moderately deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. numberanalytics.com

The -OCH₃ group (methoxy) and the -OCH₂CH₂OCH₃ group (methoxyethoxy) are both alkoxy groups. They are strongly activating and ortho, para-directors because the oxygen atom can donate lone-pair electron density into the ring via resonance. organicchemistrytutor.comlibretexts.orgyoutube.com

Regioselectivity : The outcome of an electrophilic substitution reaction on this trisubstituted ring depends on the interplay of these effects. libretexts.org The powerful activating and ortho, para-directing nature of the two alkoxy groups will dominate over the deactivating, meta-directing effect of the aldehyde. lumenlearning.com

The available positions for substitution are C3, C5, and C6.

The 4-methoxy group directs incoming electrophiles to its ortho positions (C3 and C5).

The 2-(2-methoxyethoxy) group directs incoming electrophiles to its ortho position (C3) and its para position (C5).

Both activating groups strongly direct substitution to positions C3 and C5. Position C5 is often favored as it benefits from the directing influence of both alkoxy groups and is generally less sterically hindered than position C3, which is situated between two substituents. Therefore, electrophilic substitution is most likely to occur at the C5 position .

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Predicted Major Product |

|---|---|---|

| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | 5-Nitro-4-methoxy-2-(2-methoxyethoxy)benzaldehyde |

| Bromination (Br₂/FeBr₃) | Br⁺ | 5-Bromo-4-methoxy-2-(2-methoxyethoxy)benzaldehyde |

| Friedel-Crafts Acylation (CH₃COCl/AlCl₃) | CH₃CO⁺ | 5-Acetyl-4-methoxy-2-(2-methoxyethoxy)benzaldehyde |

Research on Derivatives and Analogs of 4 Methoxy 2 2 Methoxyethoxy Benzaldehyde

Design Principles for Novel Derivatives Based on 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde Scaffold

The design of new molecules originating from the this compound framework is guided by established principles in medicinal and materials chemistry. A primary approach is fragment-based drug design, where small molecular fragments are identified and then grown or linked to create more potent and selective compounds. For scaffolds similar to this compound, such as other substituted benzofurans, this method has been successfully used to develop inhibitors for specific biological targets. nih.gov

Key design strategies for creating novel derivatives include:

Modification of the Aldehyde Group: The aldehyde functionality is a versatile chemical handle for a variety of transformations, including reductive amination, oxidation to a carboxylic acid, and conversion to imines or oximes. These modifications can significantly alter the electronic and steric properties of the molecule.

Alteration of the Ether Side Chains: The methoxy (B1213986) and methoxyethoxy groups can be varied in length and composition. Introducing longer or more complex ether chains can influence solubility, lipophilicity, and conformational flexibility.

Substitution on the Aromatic Ring: Introducing additional substituents (e.g., halogens, nitro groups, or alkyl groups) onto the benzene (B151609) ring can modulate the reactivity of the aldehyde group and introduce new interaction points with biological targets or other molecules.

Synthesis and Characterization of Substituted this compound Derivatives

The synthesis of derivatives of this compound often involves multi-step reaction sequences. Common synthetic routes for related benzaldehyde (B42025) derivatives include Williamson etherification to introduce or modify alkoxy side chains. For instance, new 4-phenacyloxy benzaldehyde derivatives have been synthesized through the substitution reaction of 4-hydroxy-benzaldehyde derivatives with phenacyl bromide derivatives. orientjchem.org Similarly, Schiff base derivatives of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) have been prepared by reacting the aldehyde with various amines. researchgate.net

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the carbonyl (C=O) of the aldehyde and the C-O stretches of the ether linkages.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N, etc.) in the compound, which is compared to the theoretical values. icm.edu.plorientjchem.org

Below is a table summarizing the characterization data for a representative benzaldehyde derivative, 4-phenacyloxy-benzaldehyde:

| Technique | Observed Data |

| Melting Point | 120 °C |

| FT-IR (cm⁻¹) | 3070 (CH aromatics), 2981 (CH aliphatic), 2846 & 2762 (CH aldehydes), 1689 (C=O), 1581 (C=C), 1218 (C-O-C) |

| ¹H-NMR (δ ppm) | 10.09 (1H, s, CHO), 7.02-8.00 (aromatic protons), 5.39 (2H, s, -CH₂-) |

| ¹³C-NMR (δ ppm) | 193.32 (C=O) |

Structure-Reactivity Relationship (SRR) Studies of this compound Analogs

Structure-Reactivity Relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. For analogs of this compound, these studies would focus on how modifications to the substituent groups affect the chemical properties of the aldehyde.

For example, the electronic nature of substituents on the aromatic ring can have a significant impact on the reactivity of the aldehyde group. Electron-donating groups, such as the methoxy and methoxyethoxy groups present in the parent compound, increase the electron density on the aromatic ring and can make the aldehyde carbonyl carbon less electrophilic. Conversely, the introduction of electron-withdrawing groups would be expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Development of Heterocyclic Compounds Incorporating Moieties Derived from this compound

The aldehyde functionality of this compound serves as a key starting point for the synthesis of various heterocyclic compounds. Condensation reactions with compounds containing two nucleophilic centers are a common strategy for forming heterocyclic rings.

For example, the reaction of a substituted benzaldehyde with a 1,2-diamine can lead to the formation of a dihydro-1H-1,5-benzodiazepine. Similarly, reaction with a β-ketoester in the presence of a base can yield a dihydropyridine (B1217469) derivative through a Hantzsch-type reaction. These heterocyclic scaffolds are of interest in medicinal chemistry due to their presence in a wide range of biologically active molecules.

Investigation of Conformational Isomers and Rotational Barriers in Derivatives of this compound

The conformational flexibility of derivatives of this compound is an important aspect of their chemical behavior. The molecule can adopt different spatial arrangements, known as conformers, due to rotation around single bonds. The ether side chains, in particular, can exhibit a range of conformations.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface for rotation around specific bonds and to identify the most stable conformers. ufms.br For example, studies on related molecules like N-benzhydrylformamides have shown that the rotation of formyl and aryl groups can be hindered, leading to distinct conformers that can be observed by NMR spectroscopy. mdpi.com The rotational barriers, which are the energy required to interconvert between conformers, can also be calculated. These barriers are influenced by steric hindrance and electronic interactions between different parts of the molecule. nih.gov

Polymerization Studies Utilizing this compound as a Monomer

While direct polymerization of the aldehyde group of this compound is not a common route to high molecular weight polymers, the molecule can be functionalized to introduce polymerizable groups. For instance, if a vinyl group were introduced onto the aromatic ring, the resulting monomer could undergo radical polymerization.

Research on similar biobased monomers, such as 2-methoxy-4-vinylphenol (B128420) (MVP), has demonstrated the potential for creating both thermoplastic and thermoset polymers. mdpi.comnih.gov These MVP-derived monomers can be polymerized through solution and emulsion polymerization techniques. mdpi.com Furthermore, monomers containing methoxyethoxy groups, such as 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO₂MA), are known to produce thermosensitive polymers. researchgate.net This suggests that derivatives of this compound could be designed to act as monomers for the synthesis of functional polymers with stimuli-responsive properties.

Advanced Spectroscopic and Analytical Research Methodologies for 4 Methoxy 2 2 Methoxyethoxy Benzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial insights, complex molecules often exhibit signal overlap, necessitating two-dimensional (2D) NMR for complete resonance assignment. github.io

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. youtube.comsdsu.edu For this compound, a COSY spectrum would reveal correlations between the adjacent aromatic protons (H-5 and H-6) and between the protons on the ethoxy chain (-O-CH₂-CH₂-O-).

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. sdsu.eduepfl.ch It is invaluable for assigning carbon resonances based on their known proton attachments. For instance, the proton signal for the aldehyde (CHO) would correlate with the aldehyde carbon signal, and the methoxy (B1213986) protons would correlate with the methoxy carbon.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC technique detects longer-range couplings between protons and carbons, typically over two to four bonds. sdsu.eduepfl.ch This is crucial for identifying quaternary carbons (those with no attached protons) and piecing together the molecular skeleton. Key HMBC correlations would include the aldehyde proton showing a cross-peak to the aromatic C-1 and C-2 carbons, and the protons of the O-CH₂ group of the side chain correlating with the aromatic C-2.

Based on established chemical shift principles for aromatic aldehydes and ethers, a hypothetical resonance assignment for this compound is presented below. libretexts.orglibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Data is interactive and may be sorted.

| Atom Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key 2D NMR Correlations |

|---|---|---|---|

| 1 (C=O) | ~191.0 | - | HMBC to H-6, H-CHO |

| 2 (C-O) | ~160.0 | - | HMBC to H-3, H-6, H-α |

| 3 (C-H) | ~99.0 | ~6.6 | HSQC to C-3; COSY to H-5; HMBC to C-1, C-2, C-4, C-5 |

| 4 (C-O) | ~164.0 | - | HMBC to H-3, H-5, H-OCH₃ |

| 5 (C-H) | ~134.0 | ~7.5 | HSQC to C-5; COSY to H-3, H-6; HMBC to C-1, C-3, C-4 |

| 6 (C-H) | ~112.0 | ~6.7 | HSQC to C-6; COSY to H-5; HMBC to C-1, C-2, C-4 |

| Aldehyde (CHO) | - | ~10.3 | HSQC to C-1; HMBC to C-1, C-6 |

| 4-Methoxy (OCH₃) | ~55.8 | ~3.9 | HSQC to C-OCH₃; HMBC to C-4 |

| α (-O-CH₂-) | ~68.0 | ~4.2 | HSQC to C-α; COSY to H-β; HMBC to C-2, C-β |

| β (-CH₂-O-) | ~70.0 | ~3.8 | HSQC to C-β; COSY to H-α; HMBC to C-α, C-γ |

The methoxyethoxy side chain of the molecule is flexible, with multiple rotatable single bonds (C-O and C-C). This flexibility can lead to the existence of multiple conformations in solution that may interconvert on the NMR timescale. Dynamic NMR, which involves recording spectra at various temperatures, is a powerful technique to study these conformational changes. psu.edunih.gov

By lowering the temperature, the rate of interconversion between different conformers can be slowed. If the rate becomes slow enough on the NMR timescale, separate signals for each conformer may be observed. Conversely, as the temperature is raised, the rate of exchange increases, leading to a coalescence of these separate signals into a single, time-averaged signal. Analysis of the line shapes and coalescence temperatures can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers. This would be particularly useful for studying the rotation around the Ar-O bond and the C-O bonds within the side chain.

While solution-state NMR provides information about molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers insights into the structure and properties of the compound in its crystalline or amorphous solid form. researchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.

For this compound, ssNMR could be used to:

Identify Polymorphism: Different crystalline forms (polymorphs) of the same compound will give distinct ssNMR spectra, making it a valuable tool for identifying and characterizing them.

Characterize Molecular Packing: Chemical shifts in ssNMR are sensitive to the local electronic environment, which is influenced by intermolecular interactions like hydrogen bonding and π-stacking. This provides information on how the molecules are arranged in the crystal lattice.

Determine the Number of Molecules in the Asymmetric Unit: If there are multiple, crystallographically distinct molecules in the asymmetric unit of the crystal, ssNMR will show a corresponding multiplication of resonances, providing key structural information.

Advanced Mass Spectrometry Techniques for Isomeric Differentiation and Mechanistic Insights

Mass spectrometry (MS) is a key analytical technique that provides information on the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the exact mass of the molecular ion, which can be used to deduce its elemental formula.

For this compound, the molecular formula is C₁₁H₁₄O₄. The calculated monoisotopic mass is 210.08921 Da. An HRMS measurement yielding a mass very close to this value would confirm the elemental composition and rule out other potential formulas that might have the same nominal mass.

Table 2: HRMS Data for this compound Data is interactive and may be sorted.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄O₄ |

| Nominal Mass | 210 Da |

| Monoisotopic Mass (Calculated) | 210.08921 Da |

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. researchgate.net In an MS/MS experiment, the molecular ion (or a specific adduct) is isolated, subjected to collision-induced dissociation (CID) to induce fragmentation, and the resulting fragment ions are mass-analyzed. The fragmentation pattern is a characteristic fingerprint of the molecule's structure. researchgate.net

The fragmentation of this compound is expected to proceed through cleavages characteristic of aromatic aldehydes and ethers. miamioh.edulibretexts.org

Plausible Fragmentation Pathways:

Loss of the methoxyethoxy side chain: A primary fragmentation would be the cleavage of the ether bond connecting the side chain to the aromatic ring, leading to a significant fragment ion.

α-Cleavage within the side chain: Fragmentation can occur at various points along the methoxyethoxy chain. A common cleavage for ethers is adjacent to the oxygen atom.

Loss of aldehyde group functionalities: Aromatic aldehydes commonly lose a hydrogen radical (M-1) or the entire formyl radical (M-29). miamioh.edulibretexts.org

Loss of the methoxy group: Cleavage of the 4-methoxy group could occur, likely involving the loss of a methyl radical (•CH₃) followed by or concurrent with other fragmentations.

Table 3: Predicted Key Fragment Ions in the MS/MS Spectrum of [M+H]⁺ for this compound Data is interactive and may be sorted.

| Predicted m/z | Proposed Lost Neutral Fragment | Proposed Ion Structure |

|---|---|---|

| 181.0603 | CHO | [M+H - CHO]⁺ |

| 151.0400 | C₂H₄O₂ (from side chain) | Ion resulting from cleavage and rearrangement of the side chain |

| 137.0603 | C₃H₈O₂ (methoxyethoxy group) | [M+H - C₃H₈O₂]⁺ |

| 135.0446 | CH₃OH + CO | Ion from loss of methanol (B129727) and carbon monoxide |

This detailed analysis of fragmentation pathways provides robust confirmation of the connectivity of the different functional groups within the molecule.

Vibrational Spectroscopy (IR, Raman, Inelastic Neutron Scattering) for Molecular Dynamics and Intermolecular Interactions

Vibrational spectroscopy serves as a powerful tool for investigating the molecular structure and dynamics of this compound. Infrared (IR) and Raman spectroscopy, coupled with Inelastic Neutron Scattering (INS), provide a comprehensive understanding of its vibrational modes and intermolecular interactions.

In the solid state, the dynamics of related methoxy-substituted benzaldehydes have been successfully assessed using INS spectroscopy combined with periodic Density Functional Theory (DFT) calculations. mdpi.comnih.gov This synergistic approach allows for a confident assignment of vibrational modes, including low-wavenumber and large-amplitude vibrations that are often inaccessible by IR and Raman spectroscopy alone. mdpi.com For instance, INS is particularly sensitive to the torsional vibrations of methyl groups, providing valuable information on rotational barriers and the influence of intermolecular forces. mdpi.comnih.gov

A similar investigative approach for this compound would involve:

IR and Raman Spectroscopy: To identify the fundamental vibrational modes of the molecule. The characteristic frequencies of the carbonyl group, aromatic C-H bonds, and ether linkages would be of particular interest.

Inelastic Neutron Scattering (INS): To probe the low-frequency vibrational modes, including the torsional modes of the methoxy and methoxyethoxy groups. This would provide insights into the conformational flexibility and intermolecular interactions within the crystal lattice.

Density Functional Theory (DFT) Calculations: To complement the experimental spectra by calculating the theoretical vibrational frequencies and aiding in the accurate assignment of the observed bands.

The table below illustrates typical vibrational frequencies for key functional groups in aromatic aldehydes and ethers, which would be relevant for the analysis of this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1700 - 1680 |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| Ether (C-O-C) | Asymmetric Stretching | 1275 - 1200 |

| Ether (C-O-C) | Symmetric Stretching | 1075 - 1020 |

| Methoxy (O-CH₃) | C-H Stretching | 2995 - 2950, 2850 - 2815 |

X-ray Crystallography and Single Crystal Diffraction for Solid-State Structure Elucidation

X-ray crystallography and single crystal diffraction are the definitive methods for determining the precise three-dimensional arrangement of atoms in the solid state. For a molecule like this compound, these techniques would provide crucial information on:

Molecular Conformation: The dihedral angles between the aromatic ring and its substituents, revealing the preferred spatial orientation of the methoxy and methoxyethoxy groups.

Crystal Packing: How the molecules are arranged in the crystal lattice, including intermolecular interactions such as C-H···O hydrogen bonds. mdpi.com

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

While the crystal structure of this compound is not publicly available, the study of structurally similar compounds provides a blueprint for such an analysis. For example, the crystal structure of 4-methoxybenzaldehyde (B44291) has been reported, revealing its space group and the nature of its intermolecular interactions. mdpi.com A hypothetical crystallographic data table for this compound would resemble the following:

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 |

| β (°) | To be determined |

| γ (°) | 90 |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

Chromatographic Method Development for Purity Assessment and Reaction Monitoring in Research Settings

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product.

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of moderately polar organic compounds like aromatic aldehydes. A typical HPLC method for this compound would involve:

Stationary Phase: A C18 column is a common choice for the separation of such compounds. sielc.com

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small amount of acid like phosphoric or formic acid). sielc.com The gradient or isocratic elution profile would be optimized to achieve good separation of the target compound from any impurities or starting materials.

Detection: A UV detector set at a wavelength where the analyte exhibits strong absorbance, typically around the λmax of the benzaldehyde (B42025) chromophore.

The development of a robust HPLC method would enable the accurate quantification of purity and the identification of any byproducts in a sample.

A hypothetical set of HPLC method parameters is presented below:

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 30-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas chromatography is another powerful tool for the analysis of volatile and thermally stable compounds like this compound. When coupled with advanced detectors such as a mass spectrometer (GC-MS), it allows for the separation, identification, and quantification of trace-level impurities.

A typical GC method would involve:

Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., 5% phenyl polysiloxane).

Carrier Gas: An inert gas such as helium or nitrogen.

Temperature Program: An optimized temperature ramp to ensure the efficient separation of all volatile components in the sample.

Detector: A Flame Ionization Detector (FID) for general-purpose quantification or a Mass Spectrometer (MS) for definitive identification of the analyte and any impurities based on their mass spectra.

The NIST Chemistry WebBook provides extensive GC data for related compounds like 4-methoxybenzaldehyde, which can serve as a reference for developing a method for this compound. nist.gov

An example of a GC-MS data table for a related compound is shown below, illustrating the type of information that would be obtained for this compound.

| Retention Time (min) | Compound | m/z fragments |

| To be determined | This compound | To be determined |

| To be determined | Impurity 1 | To be determined |

| To be determined | Impurity 2 | To be determined |

Computational and Theoretical Chemistry Studies of 4 Methoxy 2 2 Methoxyethoxy Benzaldehyde

Molecular Dynamics Simulations for Conformational Space Exploration of 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes.

For this compound, MD simulations would be instrumental in exploring its vast conformational space, particularly concerning the flexible methoxyethoxy side chain. The simulation would reveal:

Preferred Conformations: By tracking the molecule's geometry over nanoseconds or longer, the most frequently adopted shapes and the energy barriers between them can be identified.

Solvent Effects: Placing the molecule in a simulated solvent box (e.g., water or an organic solvent) would allow for the study of solute-solvent interactions, such as hydrogen bonding, and how they influence the molecule's conformation and behavior.

Thermodynamic Properties: MD simulations can be used to calculate thermodynamic properties like free energy, enthalpy, and entropy associated with different molecular states or processes.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. By modeling a proposed reaction pathway, researchers can identify intermediates, transition states, and calculate the associated activation energies.

If this compound were to be used as a reactant in a chemical synthesis, computational modeling could be used to:

Map the Reaction Coordinate: The energy profile of the reaction would be calculated as the reactants are converted into products.

Locate Transition States: A transition state is the highest energy point along the reaction pathway. Computational methods can precisely locate the geometry of this transient species. The absence of imaginary vibrational frequencies confirms a stable molecule (reactant, intermediate, or product), while a single imaginary frequency indicates a transition state.

Calculate Activation Barriers: The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. A study on the formation of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) successfully used DFT to characterize the reaction mechanism, including radical species, bond transformations, and additions, providing a detailed kinetic characterization. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) is a computational modeling approach that aims to correlate the structural or physicochemical properties of molecules with a specific property of interest (e.g., boiling point, solubility, or reactivity).

A QSPR study involving this compound would typically involve the following steps:

Dataset Assembly: A collection of molecules structurally related to the target compound, along with their experimentally measured property of interest, would be gathered.

Descriptor Calculation: For each molecule in the dataset, a set of numerical values known as molecular descriptors is calculated. These can include constitutional, topological, geometric, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the property.

Model Validation: The predictive power of the model is rigorously tested using external validation sets or cross-validation techniques.

Once a reliable QSPR model is developed, it could be used to predict the properties of this compound and other new, unsynthesized compounds, thereby guiding experimental efforts and accelerating the discovery process.

Applications of 4 Methoxy 2 2 Methoxyethoxy Benzaldehyde in Specialized Chemical Fields

Role as an Intermediate in the Synthesis of Complex Organic Molecules

As an intermediate, 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde serves as a foundational unit, providing a core structure that can be chemically modified to build larger, more complex molecules. The aldehyde functional group is particularly important, as it readily participates in a wide range of chemical reactions, including condensations, oxidations, and reductions, allowing for the extension of the molecular framework.

In the field of agrochemical research, substituted benzaldehydes are recognized as important intermediates for the synthesis of new active compounds. ontosight.ai The structural motifs present in this compound—the aromatic ring, ether linkages, and aldehyde group—are common in molecules designed for agricultural applications. Researchers utilize this compound as a starting material, modifying the aldehyde group or other parts of the molecule to create novel derivatives. These derivatives are then studied to understand structure-activity relationships in the development of new agrochemical candidates. The presence of the methoxyethoxy group can influence the solubility and conformational properties of the resulting complex molecules.

The unique electronic and structural properties of this compound make it a target for material science research. ontosight.ai Benzaldehyde (B42025) derivatives are explored for their potential in creating new materials such as polymers and dyes. ontosight.ai Specifically, compounds with similar structures are used as building blocks for materials with applications in electronics, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). ambeed.com

The aldehyde group can be used to synthesize poly(heteroarylene methines) through copolymerization with other monomers, such as thiophene. bcrec.id These reactions can yield conductive polymers with tunable electronic properties. The methoxy (B1213986) and methoxyethoxy groups on the benzaldehyde ring influence the electron density of the polymer backbone, which in turn affects the material's conductivity and solubility. bcrec.id The synthesis of such polymers often involves chemical or electrochemical polymerization methods. nih.govfrontiersin.org

Below is a table detailing examples of polymerization reactions involving benzaldehyde derivatives to create functional materials.

Table 1: Examples of Benzaldehyde Derivatives in Polymer Synthesis

| Benzaldehyde Derivative | Co-monomer | Polymer Type | Potential Application |

|---|---|---|---|

| para-Methoxybenzaldehyde | Thiophene | Poly[(thiophene-2,5-diyl)-co-(para-methoxylbenzylidene)] | Conductive Polymer bcrec.id |

| Biphenyl (oxidized) | - | Poly(p-phenylene) | Conductive Film researchgate.net |

Integration into Supramolecular Chemistry Research

Supramolecular chemistry focuses on chemical systems composed of multiple molecules bound together by non-covalent interactions. The structural features of this compound make it a suitable candidate for studies in this field, particularly in host-guest chemistry and self-assembly.

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. tcichemicals.com Macrocycles like cyclodextrins, calixarenes, and pillararenes are common hosts that can encapsulate guest molecules within their cavities. beilstein-journals.orgfrontiersin.org The binding is driven by forces such as hydrophobic interactions, hydrogen bonding, and van der Waals forces. tcichemicals.com

The this compound molecule possesses features that make it an interesting guest for these systems. The aromatic ring can fit into the hydrophobic cavities of many macrocyclic hosts, while the ether oxygen atoms of the methoxy and methoxyethoxy groups can act as hydrogen bond acceptors, interacting with the host's framework. beilstein-journals.org Research on related compounds, such as 4-methoxycalix sigmaaldrich.comarene, demonstrates how methoxy-functionalized aromatics are employed in supramolecular systems. beilstein-journals.org The study of these interactions provides insight into molecular recognition processes.

Table 2: Potential Host-Guest Interactions

| Host Macrocycle | Potential Driving Forces for Binding | Guest Molecule Feature |

|---|---|---|

| Cyclodextrins | Hydrophobic interactions, van der Waals forces | Aromatic ring of the benzaldehyde |

| Calixarenes | π-π stacking, hydrogen bonding | Aromatic ring, ether oxygen atoms |

Self-Assembly Studies in Non-Biological Systems

Self-assembly is the process by which molecules spontaneously organize into ordered structures. Aromatic molecules with substituents that can engage in directional intermolecular interactions are often used in these studies. Related benzaldehyde compounds are listed as components in research concerning self-assembly and contact printing materials. ambeed.comchemscene.com

The structure of this compound, with its planar aromatic core and flexible side chain, allows for a balance of π-π stacking interactions between the benzene (B151609) rings and weaker van der Waals forces. These directed, non-covalent interactions can guide the molecules to form larger, ordered aggregates in solution or on surfaces, creating structured nanomaterials without biological input.

Contribution to Catalyst and Ligand Design for Organic Reactions

In the field of catalysis, ligands play a crucial role by binding to a metal center and modulating its reactivity and selectivity. The design of new ligands is essential for developing novel and more efficient catalysts.

While not a ligand itself, this compound can serve as a precursor in the synthesis of more complex ligand structures. The oxygen atoms in the ether groups have lone pairs of electrons that could potentially coordinate with metal centers. More significantly, the aldehyde group provides a reactive handle for chemical modification. It can be converted into other functional groups, such as amines or phosphines, which are common coordinating groups in ligand design. For example, reductive amination of the aldehyde can be used to attach it to a larger molecular scaffold, creating a multidentate ligand capable of forming a stable complex with a metal catalyst. The electronic properties imparted by the methoxy group on the aromatic ring can also influence the performance of the final catalyst. For instance, the synthesis of p-methoxy benzaldehyde itself can be achieved through electrocatalytic oxidation, highlighting the interplay between such molecules and catalytic systems. rsc.org

Studies on Enzyme-Catalyzed Reactions Involving Aldehydes (Non-Clinical Focus)

While specific enzymatic studies focusing exclusively on this compound are not extensively documented in publicly available research, a significant body of work on enzyme-catalyzed reactions of substituted benzaldehydes provides a framework for understanding its potential biocatalytic transformations. These studies, primarily with non-clinical objectives, explore the influence of substituent groups on the activity and specificity of various enzymes.

The reactivity of the aldehyde functional group makes it a prime target for enzymatic oxidation to a carboxylic acid or reduction to an alcohol. The substitution pattern on the benzene ring, including the presence of methoxy and methoxyethoxy groups as in this compound, plays a crucial role in modulating its interaction with enzyme active sites.

Enzymatic Oxidation

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes responsible for the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids. nih.gov Research on various substituted benzaldehydes has shown that the electronic properties and steric bulk of the substituents can significantly affect the reaction kinetics.

Another key enzyme family is the molybdenum-containing hydroxylases, such as xanthine (B1682287) oxidase and aldehyde oxidase. Studies on xanthine oxidase have revealed a marked positional specificity with substituted benzaldehydes. The rate of oxidation is significantly influenced by the position of the substituent on the aromatic ring. For instance, the reactivity of xanthine oxidase with ortho-substituted benzaldehydes is often drastically decreased due to steric hindrance near the aldehyde group, while para-substituted benzaldehydes may be more readily oxidized. nih.gov This suggests that the 2-methoxyethoxy group in this compound could sterically hinder its interaction with the active site of some oxidases.

The table below summarizes the general effect of substituent position on the relative oxidation rates of benzaldehydes by xanthine oxidase, based on findings from related compounds. nih.gov

| Substituent Position | General Effect on Relative Oxidation Rate | Probable Reason |

| Ortho | Decreased | Steric hindrance at the enzyme's active site |

| Meta | Variable | Electronic and minor steric effects |

| Para | Generally Tolerated/Enhanced | Less steric hindrance, potential for favorable electronic interactions |

Cytochrome P450 monooxygenases are also known to catalyze the oxidation of aromatic aldehydes. nih.govnih.gov These enzymes can facilitate various transformations, including the oxidation of the aldehyde group itself. The metabolism of many xenobiotics containing an aldehyde moiety is often mediated by P450 enzymes. researchgate.net

Enzymatic Reduction

The enzymatic reduction of aldehydes to their corresponding primary alcohols is a common biotransformation. Alcohol dehydrogenases (ADHs), for example, catalyze the reversible reduction of aldehydes and ketones. Studies on the enzymatic reduction of a variety of benzaldehydes have demonstrated that electron-donating groups, such as methoxy groups, can activate the reduction process. nih.gov The presence of two such groups in this compound would suggest a predisposition to enzymatic reduction.

Research using whole-cell biocatalysts, such as E. coli, has shown the efficient and highly chemoselective reduction of various aromatic aldehydes. nih.gov The relative reaction rates are influenced by the substituents on the aromatic ring.

The following interactive table illustrates the general influence of substituents on the enzymatic reduction rate of benzaldehydes, as observed in studies with related compounds. nih.gov

| Substituent Type | General Effect on Relative Reduction Rate | Example |

| Electron-donating (e.g., -OCH3) | Increased | 4-Methoxybenzaldehyde (B44291) |

| Electron-withdrawing (e.g., -NO2) | Decreased | 4-Nitrobenzaldehyde |

| Bulky ortho-substituents | Decreased | 2,6-Dimethylbenzaldehyde |

These generalized findings from studies on substituted benzaldehydes provide a basis for predicting the potential enzymatic fate of this compound in various biological systems. However, dedicated research on this specific compound is necessary to elucidate its precise interactions with different enzymes and to determine the exact nature and kinetics of its biotransformations.

Future Research Directions and Emerging Methodologies for 4 Methoxy 2 2 Methoxyethoxy Benzaldehyde

Development of Green Chemistry Approaches for Sustainable Synthesis

The future synthesis of 4-Methoxy-2-(2-methoxyethoxy)benzaldehyde will likely be guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and eliminate hazardous substances. Traditional synthetic routes for similar benzaldehyde (B42025) derivatives often rely on volatile organic solvents and stoichiometric reagents. Research in this area could focus on several key improvements.

Renewable Feedstocks and Greener Solvents: Investigation into bio-based starting materials could provide a more sustainable foundation for synthesis. Furthermore, replacing conventional solvents with greener alternatives is a critical area of development. The suitability of bio-solvents, ionic liquids, or deep eutectic solvents could be explored for the key O-alkylation step in the synthesis of the target molecule.

Catalytic Processes: Moving from stoichiometric reagents to catalytic systems can significantly improve atom economy and reduce waste. Research could target the development of recyclable heterogeneous catalysts for the etherification of a precursor like 2-hydroxy-4-methoxybenzaldehyde (B30951). Such catalysts would simplify purification processes and reduce the environmental impact.

Energy-Efficient Methodologies: Techniques like microwave-assisted synthesis could be explored to reduce reaction times and energy consumption compared to conventional heating methods. This approach has been successfully applied to the synthesis of various heterocyclic compounds and could prove beneficial for producing this compound.

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Use of Bio-Solvents | Replacing traditional organic solvents in the O-alkylation step. | Reduced VOC emissions, improved biodegradability, lower toxicity. |

| Heterogeneous Catalysis | Employing a recyclable solid catalyst for the etherification reaction. | High atom economy, simplified product purification, catalyst reusability. |

| Microwave-Assisted Synthesis | Applying microwave irradiation to accelerate the key synthetic steps. | Drastically reduced reaction times, lower energy consumption, potentially higher yields. |

Flow Chemistry and Continuous Processing for Efficient Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch production, including enhanced safety, better process control, and easier scalability. Applying this technology to the synthesis of this compound represents a significant area for future research. A continuous process could be designed to handle potentially hazardous reagents or unstable intermediates more safely due to the small reaction volumes at any given time.

The key O-alkylation step, for instance, could be performed in a packed-bed reactor containing a solid-supported base or catalyst. This would allow for precise control over reaction temperature, pressure, and residence time, potentially leading to higher yields and selectivity. Furthermore, integrating purification steps in-line, such as liquid-liquid extraction or chromatography, could lead to a fully automated and highly efficient manufacturing process from starting materials to the final purified product.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the rapid prediction and optimization of reaction conditions. beilstein-journals.orgresearchgate.net For a molecule like this compound, where established optimal synthesis protocols may be lacking, ML algorithms could be employed to navigate the complex parameter space.

Researchers could build predictive models trained on large datasets of similar etherification and formylation reactions. semanticscholar.org These models could then suggest optimal conditions—such as catalyst choice, solvent, temperature, and reactant ratios—to maximize the yield and purity of this compound. Bayesian optimization, an iterative ML approach, could be particularly useful, allowing an algorithm to intelligently suggest a sequence of experiments to quickly identify the best reaction conditions with a minimal number of laboratory runs. researchgate.netnih.gov

| AI/ML Application | Objective | Potential Outcome |

| Reaction Condition Prediction | Use global models trained on diverse reaction databases to suggest initial synthetic conditions. | Accelerate initial process development by providing a ranked list of viable catalysts, solvents, and temperatures. |

| Yield Optimization | Employ local models and algorithms like Bayesian optimization to fine-tune reaction parameters. | Systematically improve reaction yield and selectivity, reducing waste and cost with fewer experiments. |

| Automated Synthesis | Integrate ML algorithms with robotic flow chemistry platforms. | Enable self-optimizing "smart labs" for autonomous development and production. |

Exploration of Novel Photochemical Transformations of this compound

Photochemistry offers unique reaction pathways that are often inaccessible through traditional thermal methods. The aromatic aldehyde and ether functional groups within this compound make it an interesting candidate for photochemical exploration. Future research could investigate reactions such as:

Photocycloadditions: The benzaldehyde carbonyl group could participate in [2+2] cycloaddition reactions with alkenes upon irradiation, leading to the formation of oxetane (B1205548) derivatives with novel structures.

Intramolecular Hydrogen Abstraction: Depending on the conformation, photochemical excitation could lead to intramolecular hydrogen atom transfer, potentially resulting in rearrangements or the formation of novel cyclic structures.

Photo-induced Derivatization: The aromatic ring could be susceptible to photo-initiated substitution or coupling reactions, providing pathways to new derivatives with potentially interesting electronic or biological properties.

These explorations could expand the chemical space accessible from the this compound scaffold, leading to the discovery of new molecules with unique applications.

Design of Responsive Materials Utilizing the this compound Core

"Smart" or responsive materials can change their properties in response to external stimuli like pH, temperature, or light. The benzaldehyde functional group is a versatile handle for covalently incorporating molecules into larger polymer structures. Future research could focus on using this compound as a building block for such materials.

For example, it could be polymerized or grafted onto polymer backbones to create pH-responsive nanoparticles for drug delivery. researchgate.netqub.ac.uk The aldehyde group can form Schiff bases (imines) with amine-containing molecules, a reaction that is often reversible and pH-sensitive. This chemistry could be exploited to create hydrogels that release a payload under specific pH conditions, such as those found in cancerous tissues. nih.gov The presence of the methoxyethoxy group could also impart specific solubility or biocompatibility properties to the resulting materials.

Advanced Mechanistic Investigations at the Molecular Level

A deep understanding of the reaction mechanisms and molecular properties of this compound is crucial for optimizing its synthesis and predicting its behavior. Advanced computational and experimental techniques could be applied to gain these insights.

Computational Chemistry: Density Functional Theory (DFT) calculations could be used to model the reaction pathways for its synthesis, identifying transition states and intermediates. researchgate.net This can help in understanding the factors that control reaction selectivity and efficiency. Computational methods can also predict spectroscopic properties (e.g., NMR chemical shifts) and explore the molecule's conformational landscape. researchgate.net

Supramolecular Analysis: Studies on related benzaldehyde derivatives have utilized X-ray crystallography and Hirshfeld surface analysis to investigate intermolecular interactions like hydrogen bonding and π–π stacking in the solid state. rsc.org Similar investigations for this compound would provide fundamental knowledge about its crystal packing and how its specific substitution pattern influences its supramolecular assembly.

Binding Studies: The interaction of this compound with biological macromolecules or synthetic receptors could be investigated using techniques like multispectral analysis and molecular docking. nih.gov Such studies could reveal potential applications in medicinal chemistry or materials science.

Q & A

Q. What statistical methods validate reproducibility in synthetic yield across labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.